molecular formula C7H11NOS B13965958 5-Methyl-3-(propylthio)isoxazole

5-Methyl-3-(propylthio)isoxazole

Cat. No.: B13965958
M. Wt: 157.24 g/mol
InChI Key: GINRMMQYDCTTJR-UHFFFAOYSA-N
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Description

5-Methyl-3-(propylthio)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(propylthio)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazone with sulfur-containing reagents under controlled conditions . Another approach involves the use of alkynes and nitrile oxides in a (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts such as copper or ruthenium. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(propylthio)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-3-(propylthio)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(propylthio)isoxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(propylthio)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylthio group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

5-methyl-3-propylsulfanyl-1,2-oxazole

InChI

InChI=1S/C7H11NOS/c1-3-4-10-7-5-6(2)9-8-7/h5H,3-4H2,1-2H3

InChI Key

GINRMMQYDCTTJR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NOC(=C1)C

Origin of Product

United States

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